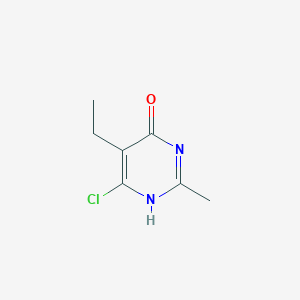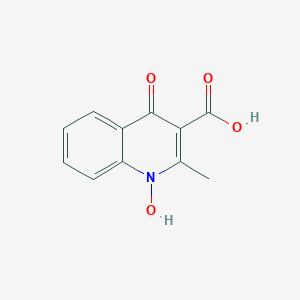
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide
Descripción general
Descripción
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide is a chemical compound with the molecular formula C15H16N2O. It is also known by its IUPAC name, 4-isopropyl-N-(3-pyridinyl)benzamide . This compound is characterized by the presence of a benzamide group substituted with an isopropyl group and a pyridinyl group. It has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-N-(pyridin-3-yl)benzamide typically involves the reaction of 4-isopropylbenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide products with various functional groups.
Aplicaciones Científicas De Investigación
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(propan-2-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-isopropyl-N-(2-pyridinyl)benzamide
- 4-isopropyl-N-(4-pyridinyl)benzamide
- 4-methyl-N-(3-pyridinyl)benzamide
Uniqueness
4-(propan-2-yl)-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the 3-pyridinyl group contributes to its unique reactivity and interaction with molecular targets .
Propiedades
Número CAS |
15088-88-7 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.3g/mol |
Nombre IUPAC |
4-propan-2-yl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-5-7-13(8-6-12)15(18)17-14-4-3-9-16-10-14/h3-11H,1-2H3,(H,17,18) |
Clave InChI |
UXPRVYXRHDMOPP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Solubilidad |
36 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B504733.png)
![3,4,5-trimethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B504734.png)
![3,4,5-trimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B504735.png)
![N-[2-(4-morpholinyl)phenyl]-N'-(3,4,5-triethoxybenzoyl)thiourea](/img/structure/B504739.png)





![Ethyl 6-formyl-4-methyl-2-phenylfuro[3,2-b]pyrrole-5-carboxylate](/img/structure/B504754.png)

![N-[2-(pyridin-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B504756.png)
![N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B504758.png)

